molecular formula C17H18ClNO B4430090 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide

Cat. No. B4430090
M. Wt: 287.8 g/mol
InChI Key: XEIDIRBKJFJILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide, also known as JNJ-1661010, is a chemical compound that has been studied for its potential use in treating various medical conditions.

Mechanism of Action

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is a selective inhibitor of the reuptake of serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce pain in animal models of neuropathic pain. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is that it has been shown to be effective in animal models of anxiety, depression, and neuropathic pain. This makes it a promising candidate for further study in humans. However, one limitation of this compound is that its mechanism of action is similar to that of other antidepressant and anxiolytic drugs, which may limit its potential as a new treatment option.

Future Directions

There are several future directions for the study of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide. One direction is to further investigate its potential as a treatment for anxiety, depression, and neuropathic pain in humans. Another direction is to explore its potential as a treatment for other medical conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, future studies could focus on developing new compounds based on the structure of this compound to improve its efficacy and reduce its side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in treating various medical conditions. Its mechanism of action involves the selective inhibition of the reuptake of serotonin and norepinephrine, leading to increased neurotransmission. This compound has been shown to have anxiolytic and antidepressant effects in animal models, as well as reduce pain in animal models of neuropathic pain. While it has limitations, it is a promising candidate for further study in humans, and there are several future directions for its research.

Scientific Research Applications

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide has been studied for its potential use in treating various medical conditions, including anxiety, depression, and neuropathic pain. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce pain in animal models of neuropathic pain.

properties

IUPAC Name

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11-8-9-12(2)15(10-11)13(3)19-17(20)14-6-4-5-7-16(14)18/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIDIRBKJFJILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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